Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a thioether substituent at position 4 of the pyrimidine ring. This compound features a unique (1-ethoxy-1-oxopropan-2-yl)thio group, which distinguishes it from conventional DHPMs that typically bear aryl, heteroaryl, or alkyl substituents at this position.
The synthesis of such compounds is often achieved via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions .
Properties
CAS No. |
899749-30-5 |
|---|---|
Molecular Formula |
C13H18N2O5S |
Molecular Weight |
314.36 |
IUPAC Name |
ethyl 4-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18N2O5S/c1-5-19-11(16)8(4)21-10-9(12(17)20-6-2)7(3)14-13(18)15-10/h8H,5-6H2,1-4H3,(H,14,15,18) |
InChI Key |
DXDNRLIKVGHFRR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SC(C)C(=O)OCC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed examination of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyrimidine core, which is known for its role in various biological activities. The presence of the ethoxy and thio groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted on related compounds demonstrated that modifications in the dihydropyrimidine structure can enhance antibacterial activity. For instance, compounds with electron-withdrawing groups showed increased potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 32 µg/mL |
| B | E. coli | 64 µg/mL |
| Ethyl 4... | S. aureus | 16 µg/mL |
Anticancer Activity
Dihydropyrimidines have also been explored for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in cancer cell proliferation.
Research Findings: Anticancer Mechanisms
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . The mechanism often involves the modulation of key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast cancer) | 10 | Caspase activation |
| HCT116 (Colon cancer) | 15 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells.
Enzymatic Inhibition
Preliminary studies suggest that this compound may inhibit enzymes critical for nucleic acid synthesis in bacteria and cancer cells, leading to reduced growth rates. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in similar compounds, which is vital for DNA synthesis .
Toxicological Profile
Understanding the safety profile is crucial for any potential therapeutic application. Initial toxicity assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation to determine safe dosage levels.
Toxicity Studies:
In vivo studies have shown that at higher concentrations, there may be hepatotoxic effects observed in animal models. Further investigations are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Mechanism of Action :
The compound is believed to inhibit key enzymes that regulate cellular proliferation and survival pathways. This interaction can lead to significant physiological effects.
Medicine
The therapeutic potential of Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is being explored in various medical contexts:
-
Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells.
The compound's efficacy is attributed to its ability to modulate cell cycle progression and activate apoptotic pathways.
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7 -
Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, offering avenues for drug development.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of Ethyl 4-((1-ethoxy-1-oxopropan-2-y)thio)-6-methyl-2-oxo -1,2-dihydropyrimidine -5-carboxylate on various cancer cell lines. The results indicated significant antiproliferative effects compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
Research demonstrated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a treatment for bacterial infections.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The target compound’s thioether group provides moderate electron-donating properties compared to electron-withdrawing groups (e.g., cyano in or bromine in ). This may enhance nucleophilic reactivity at the pyrimidine ring.
Synthetic Accessibility : Thioether-containing DHPMs often require tailored reagents (e.g., thiols or thiourea) compared to aryl-substituted analogs synthesized from benzaldehyde derivatives .
Functional Group Modifications
- Thioether vs. Thioxo: The thioether group in the target compound differs from the thioxo (C=S) group in compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... .
- Ester Variations : Replacement of the ethoxy group in the target compound with methoxy (as in ) or methyl esters (as in ) alters lipophilicity and metabolic stability.
Research Findings and Data Tables
Physicochemical Properties of Selected DHPMs
*Predicted values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
